4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound that features a benzoisoquinoline core, a piperazine ring, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the benzoisoquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the piperazine ring: This step involves the reaction of the benzoisoquinoline derivative with piperazine in the presence of a suitable base.
Introduction of the carbothioamide group: This is done by reacting the intermediate with thiocarbonyldiimidazole or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core.
Reduction: Reduction reactions can target the carbothioamide group, converting it to a thiol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a thiol-substituted compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoisoquinoline core can intercalate with DNA, while the piperazine ring can interact with protein receptors. The carbothioamide group may also play a role in modulating the compound’s activity by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar benzoisoquinoline core but differ in the presence of an oxazinone ring.
Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit similar biological activities.
Uniqueness
What sets 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring and the carbothioamide group allows for a wide range of chemical modifications, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c26-18-7-9-19(10-8-18)27-25(33)29-14-11-28(12-15-29)13-16-30-23(31)20-5-1-3-17-4-2-6-21(22(17)20)24(30)32/h1-10H,11-16H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDLZQACDICIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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